(E)-[1-(1,3-benzothiazol-3-ium-2-yl)-2-(2,5-dimethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene](4-methylphenyl)methanolate
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Overview
Description
(E)-1-(1,3-benzothiazol-3-ium-2-yl)-2-(2,5-dimethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidenemethanolate is a complex organic compound that features a benzothiazolium core, a dimethoxyphenyl group, and a dioxopyrrolidinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,3-benzothiazol-3-ium-2-yl)-2-(2,5-dimethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidenemethanolate typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzothiazolium Core: This can be achieved by the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Dimethoxyphenyl Group: This step may involve a Friedel-Crafts acylation or alkylation reaction.
Formation of the Dioxopyrrolidinylidene Moiety: This can be synthesized through a condensation reaction involving a suitable dicarbonyl compound.
Final Coupling Reaction: The final step involves coupling the intermediate products under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1,3-benzothiazol-3-ium-2-yl)-2-(2,5-dimethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidenemethanolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be used as a fluorescent probe for studying biological processes.
Drug Development: It may have potential as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: The compound may exhibit biological activity that can be harnessed for therapeutic purposes.
Diagnostic Tools: It can be used in diagnostic assays for detecting specific biomolecules.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties.
Electronics: It may have applications in the fabrication of electronic devices.
Mechanism of Action
The mechanism of action of (E)-1-(1,3-benzothiazol-3-ium-2-yl)-2-(2,5-dimethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidenemethanolate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition or Activation of Enzymes: By binding to the active site or allosteric site of enzymes.
Receptor Modulation: By interacting with cell surface or intracellular receptors.
DNA/RNA Binding: By intercalating into nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(1,3-benzothiazol-3-ium-2-yl)-2-(phenyl)-4,5-dioxopyrrolidin-3-ylidenemethanolate
- (E)-1-(1,3-benzothiazol-3-ium-2-yl)-2-(2,5-dimethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidenemethanolate
Uniqueness
The uniqueness of (E)-1-(1,3-benzothiazol-3-ium-2-yl)-2-(2,5-dimethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidenemethanolate lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H22N2O5S |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(4E)-1-(1,3-benzothiazol-2-yl)-5-(2,5-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H22N2O5S/c1-15-8-10-16(11-9-15)24(30)22-23(18-14-17(33-2)12-13-20(18)34-3)29(26(32)25(22)31)27-28-19-6-4-5-7-21(19)35-27/h4-14,23,30H,1-3H3/b24-22+ |
InChI Key |
CIRPDDVQNWTLGT-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC4=CC=CC=C4S3)C5=C(C=CC(=C5)OC)OC)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC4=CC=CC=C4S3)C5=C(C=CC(=C5)OC)OC)O |
Origin of Product |
United States |
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